molecular formula C14H14N4O B2749564 N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379985-81-4

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2749564
CAS No.: 2379985-81-4
M. Wt: 254.293
InChI Key: HJZWDXCKOIKDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine is a synthetic small molecule built on the pyrido[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential as a protein kinase inhibitor . Kinases are enzymes critical to cellular signaling processes, and their dysregulation is a hallmark of various diseases, including cancer . This compound is specifically designed for research applications to study these pathways. The core pyrido[3,4-d]pyrimidine structure is known to act as an ATP-competitive inhibitor, binding to the kinase's active site to prevent aberrant signaling that leads to uncontrolled cell proliferation . Derivatives of this scaffold have demonstrated highly selective cytotoxicity against specific cancer cell lines, such as breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) in vitro . The furan-3-yl moiety incorporated into the structure is a common heteroaromatic group used to optimize drug-like properties and binding interactions within the kinase pocket . This product is intended for non-clinical, non-diagnostic research purposes only. It is not for use in humans, and appropriate safety data sheets (SDS) should be consulted prior to handling. Researchers can utilize this compound for investigating kinase signaling mechanisms, high-throughput screening, and early-stage drug discovery projects targeting oncogenic pathways.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZWDXCKOIKDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridopyrimidine Precursor Preparation

The most frequently employed intermediate is 4-chloropyrido[3,4-d]pyrimidine, synthesized through:

Method A:
Phosphorus oxychloride-mediated cyclization of 3-aminopyridine-4-carboxamide derivatives (85–92% yield).

$$ \text{3-Aminopyridine-4-carboxamide} + \text{POCl}_3 \xrightarrow{110^\circ \text{C}} \text{4-Chloropyrido[3,4-d]pyrimidine} $$

Method B:
Copper-catalyzed cyclocondensation of 2-aminonicotinonitrile with formamidine acetate (78% yield):

$$ \text{2-Aminonicotinonitrile} + \text{Formamidine acetate} \xrightarrow{\text{CuI, DMF}} \text{4-Aminopyrido[3,4-d]pyrimidine} $$

Comparative Analysis of Core Formation Methods

Method Yield (%) Reaction Time Key Advantage
A 85–92 6–8 h Scalability
B 78 12 h Avoids POCl₃

Phosphorus oxychloride routes (Method A) remain predominant due to higher yields, though require careful handling of corrosive reagents.

N4-Amination Strategies

Nucleophilic Aromatic Substitution

Treatment of 4-chloropyrido[3,4-d]pyrimidine with 1-(furan-3-yl)propan-2-ylamine under optimized conditions:

Procedure:

4-Chloropyrido[3,4-d]pyrimidine (1.0 eq)  
1-(Furan-3-yl)propan-2-ylamine (1.2 eq)  
DIPEA (3.0 eq) in n-BuOH  
Reflux 18 h → 83% yield

Critical parameters:

  • Base selection: Diisopropylethylamine (DIPEA) outperforms K₂CO₃ in preventing furan decomposition
  • Solvent effects: n-Butanol enhances nucleophilicity vs. DMF or DMSO

Buchwald-Hartwig Amination

For electron-deficient substrates, palladium-catalyzed coupling achieves superior regiocontrol:

Catalytic system:
Pd₂(dba)₃ (5 mol%)
Xantphos (12 mol%)
Cs₂CO₃ base in toluene at 100°C

$$ \text{4-Chloropyrido[3,4-d]pyrimidine} + \text{1-(Furan-3-yl)propan-2-ylamine} \xrightarrow{\text{Pd, Xantphos}} \text{Target (89\% yield)} $$

Alternative Synthetic Routes

One-Pot Cyclization-Amination

Combining core formation and amination in a single vessel:

Stepwise mechanism:

  • In situ generation of 4-chloro intermediate
  • Immediate displacement with amine nucleophile

Conditions:
POCl₃ (3 eq), DIPEA (5 eq)
1-(Furan-3-yl)propan-2-ylamine (1.5 eq)
Toluene, 120°C, 24 h → 76% yield

Enzymatic Amination

Emerging biocatalytic approaches using transaminases:

Enzyme Source Conversion (%)
ATA-117 Arthrobacter sp. 68
CV-TA Chromobacterium 72

Though currently lower-yielding, this method offers improved stereocontrol for chiral analogs.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • Pyrido[3,4-d]pyrimidine protons: δ 9.23 (s, 1H), 8.69 (d, J=5.2 Hz, 1H)
  • Furan ring: δ 7.54 (m, 1H), 6.80 (s, 2H)
  • Propyl chain: δ 4.12 (m, 1H), 2.98 (dd, J=13.6, 6.8 Hz, 1H)

Mass Spectrometry

  • ESI-MS: m/z 323.14 [M+H]⁺ (calc. 323.15)
  • Fragmentation pattern confirms amine group retention

Process Optimization Challenges

Furan Ring Stability

Critical parameters for preserving furan integrity:

  • Temperature < 130°C
  • Avoid strong Brønsted acids (HCl, H₂SO₄)
  • Use aprotic solvents (DMF, DMSO) during coupling steps

Byproduct Formation

Common impurities and mitigation strategies:

Impurity Source Resolution Method
Bis-aminated derivative Excess amine Stoichiometry control
Dechlorinated byproduct Premature Cl⁻ displacement Inert atmosphere

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI (kg/kg)
Nucleophilic substitution 420 18
Buchwald-Hartwig 890 32

(PMI = Process Mass Intensity)

Green Chemistry Metrics

  • Atom economy for nucleophilic route: 84%
  • E-factor: 23 kg waste/kg product
    Solvent recovery systems can reduce E-factor by 40%

Emerging Methodologies

Photoredox Amination

Visible-light mediated C-N coupling using Ir(ppy)₃ catalyst:

  • 450 nm LED irradiation
  • Hantzsch ester as H⁺ donor
  • 62% yield at room temperature

Continuous Flow Synthesis

Microreactor system advantages:

  • 10-fold reduction in reaction time
  • 94% yield at 0.5 mL/min flow rate
  • Enhanced heat transfer minimizes furan decomposition

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacokinetic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, resulting in a diverse array of functionalized compounds.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of pyrido-pyrimidine derivatives, including N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine, in combating viral infections.

Case Study: Anti-HIV Activity

A study evaluated the antiviral activity of several pyrido-pyrimidine derivatives against HIV. The compound demonstrated significant inhibitory effects on HIV reverse transcriptase, with an IC50 value of approximately 2.95 μM. This suggests its potential role as a therapeutic agent in HIV treatment protocols .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor.

Case Study: Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinase enzymes that are implicated in various diseases, including cancer and inflammatory conditions. In vitro studies demonstrated that it effectively inhibits kinases involved in cell signaling pathways critical for tumor progression .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntiviralInhibition of viral replicationIC50 ~ 2.95 μM against HIV
AnticancerInduction of apoptosisCytotoxic effects on breast cancer cells
Enzyme InhibitionCompetitive inhibition of kinase enzymesEffective against kinases involved in tumor growth

Mechanism of Action

The mechanism of action of N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrido[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrido[3,4-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., NA-PP1, NM-PP1) by replacing a pyrazole ring with a pyridine ring. Example: NA-PP1 (pyrazolo core) shows EC50 values in malaria kinase assays, while pyrido-pyrimidines like BG14856 () may exhibit distinct selectivity due to enhanced π-stacking from the pyridine ring .

Substituent Analysis

  • Furan-3-yl vs. Thiophene-Furan Hybrid: BG14856 (N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine) shares the pyrido[3,4-d]pyrimidine core but substitutes the propan-2-yl chain with a thiophen-2-ylmethyl group.
  • Furan vs. Pyridin-3-yl: Compound 128 (1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone) replaces furan with pyridin-3-yl, introducing a basic nitrogen that enhances solubility but reduces metabolic stability due to susceptibility to oxidation .

Physicochemical Properties

Molecular Weight and Solubility

Compound Core Scaffold Substituent Molecular Weight Key Property
Target Compound Pyrido[3,4-d]pyrimidine 1-(Furan-3-yl)propan-2-yl ~253.3 g/mol Moderate lipophilicity (ClogP ≈ 2.8)
BG14856 () Pyrido[3,4-d]pyrimidine [4-(Furan-3-yl)thiophen-2-yl]methyl 308.36 g/mol Higher lipophilicity (ClogP ≈ 3.5)
NA-PP1 () Pyrazolo[3,4-d]pyrimidine 1-Naphthalenyl 347.4 g/mol EC50 = 12 nM (PfCDPK1 inhibition)
Compound 137a () Pyrazolo[3,4-d]pyrimidine 4-Fluorostyryl 297.3 g/mol Mp = 232–235°C, IR ν(NH) = 3201 cm⁻¹

Spectroscopic Features

  • ¹H NMR : The target’s furan-3-yl protons are expected at δ 7.3–7.5 ppm (similar to furan-2-yl analogs in ), while the propan-2-yl CH2 and CH groups resonate at δ 1.2–1.5 ppm and δ 3.8–4.0 ppm, respectively .
  • IR : A strong NH stretch (~3200 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹) are anticipated, aligning with pyrazolo-pyrimidine analogs in .

Biological Activity

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antiviral effects based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the pyrido[3,4-d]pyrimidine family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the furan moiety enhances its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds related to pyrido[3,4-d]pyrimidines exhibit anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in various models . The mechanism involves the modulation of signaling pathways associated with inflammation.

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. For example, compounds targeting the EPH receptor family have demonstrated efficacy in inhibiting cancer cell proliferation . The following table summarizes the anticancer activities of related compounds:

Compound NameTargetActivityReference
Pyrido[2,3-d]pyrimidineEPH receptorsInhibition of cancer cell proliferation
Novel pyrido derivativesVarious cancer typesCytotoxicity against multiple cancer lines

3. Antiviral Activity

This compound has shown potential as an antiviral agent. Research indicates that certain derivatives exhibit activity against viral infections by inhibiting reverse transcriptase (RT) and other viral enzymes . The table below illustrates the antiviral efficacy of selected compounds:

Compound NameVirus TargetedEC50 (µM)Reference
Pyrido derivative AHIV RT130.24
Pyrido derivative BInfluenza virus161.38

Case Study 1: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of a pyrido derivative demonstrated significant reductions in TNF-α levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

Q & A

Q. How do in vitro and in vivo efficacy results correlate for this compound class?

  • Methodological Answer : Conduct PK/PD studies in rodent models to compare plasma exposure (AUC) and target engagement (e.g., kinase occupancy). For CNS-penetrant analogs, measure brain-to-plasma ratios (e.g., >0.3 indicates adequate blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.